(-)-Clusin

Beschreibung

Contextualization within Natural Product Research

(-)-Clusin is found in the fruits of Piper cubeba L.f., a plant known for its traditional medicinal uses scirp.orgtandfonline.com. The study of compounds like this compound from such botanical sources is a fundamental aspect of natural product research, aiming to identify the chemical constituents responsible for observed biological effects and to explore their potential applications. Lignans (B1203133), as a class of natural products, are widely distributed in the plant kingdom and are recognized for their varied biological activities researchgate.net. The investigation of individual lignans such as this compound helps to build a comprehensive understanding of this important group of natural compounds.

Historical Perspective on Isolation and Initial Academic Characterization

The isolation and characterization of natural products often involve a series of chromatographic and spectroscopic techniques. Studies have reported the isolation of clusin (B12091574), along with other lignans like cubebin, dihydroclusin, and yatein, from the crude extract of Piper cubeba fruit scirp.org. The characterization of isolated compounds typically involves techniques such as thin-layer chromatography (TLC), UV/visible spectroscopy (UV), infrared spectroscopy (IR), mass spectroscopy (MS), and nuclear magnetic resonance (NMR) spectral analysis to determine their structure researchgate.net. High-performance liquid chromatography (HPLC) has also been used to quantify (-)-cubebin, a related lignan (B3055560), in extracts researchgate.net. While specific historical details on the very first isolation of this compound are not extensively detailed in the provided snippets, its presence and characterization in academic research are evident in studies focusing on the constituents of Piper cubeba scirp.orgtandfonline.com.

Significance as a Chiral Natural Product

Chirality, the property of a molecule being non-superimposable on its mirror image, is a significant aspect of natural product chemistry pharmabiz.commdpi.com. Many natural products are chiral, and their biological activity can be highly dependent on their specific stereochemistry pharmabiz.comchiralpedia.com. The designation "this compound" indicates that the compound is optically active and rotates plane-polarized light in a levorotatory (negative) direction. This levorotatory property is a direct consequence of its chiral structure. The presence of specific stereocenters within the this compound molecule dictates its three-dimensional arrangement and its interaction with other chiral molecules, particularly in biological systems which are themselves often chiral pharmabiz.comchiralpedia.com. Understanding the chiral nature of natural products like this compound is crucial for comprehending their biological roles and for any potential synthesis or application, as different enantiomers can exhibit distinct biological profiles pharmabiz.com.

Further detailed research findings on the specific biological activities and comprehensive data tables related to this compound's properties beyond its basic chemical identifiers and source would require more focused studies. However, based on available information, key identifiers and properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₇ | PubChem nih.gov |

| Molecular Weight | 402.4 g/mol | PubChem nih.gov |

| PubChem CID | 44575398 | PubChem nih.gov |

| Natural Source | Piper cubeba L.f. fruits | scirp.orgtandfonline.com |

| Classification | Lignan | scirp.orgtandfonline.com |

| Chirality | Optically active (levorotatory, indicated by "-") | PubChem nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H26O7 |

|---|---|

Molekulargewicht |

402.4 g/mol |

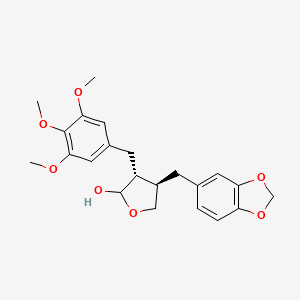

IUPAC-Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-ol |

InChI |

InChI=1S/C22H26O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16,22-23H,6-7,11-12H2,1-3H3/t15-,16+,22?/m0/s1 |

InChI-Schlüssel |

SOCNBZCAGNYAED-OKFXBHNASA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2O)CC3=CC4=C(C=C3)OCO4 |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C(COC2O)CC3=CC4=C(C=C3)OCO4 |

Herkunft des Produkts |

United States |

Elucidation of the Biosynthetic Pathway of Clusin

Strategies for Biosynthetic Gene Cluster Identification

The genes responsible for the biosynthesis of secondary metabolites like (-)-Clusin are often organized into biosynthetic gene clusters (BGCs) within the plant genome. Identifying these clusters is a critical step in pathway elucidation. In the context of PPAPs from Hypericum species, researchers employ a combination of transcriptomics and genome mining.

A primary strategy involves comparative transcriptomics, where the gene expression profiles of different plant tissues are analyzed. For instance, many polyprenylated xanthones and phloroglucinols are found to accumulate predominantly in the roots of H. perforatum and H. sampsonii. nih.gov By comparing the transcriptomes of the roots (high producers) with those of the shoots (low producers), researchers can identify genes that are highly expressed in the roots and are likely involved in PPAP biosynthesis. nih.gov

Key gene targets in these analyses include those encoding enzymes known to be central to the pathway, such as Type III polyketide synthases (PKS) and aromatic prenyltransferases (aPTs). nih.govnih.govresearchgate.net Once candidate genes are identified, their clustering in the genome is investigated to define the boundaries of the putative BGC.

| Strategy | Description | Key Gene Targets |

| Comparative Transcriptomics | Compares gene expression between high-producing and low-producing tissues (e.g., roots vs. leaves) to find upregulated biosynthetic genes. | Type III PKS (e.g., Benzophenone (B1666685) Synthase), Aromatic Prenyltransferases (aPTs) |

| Genome Mining | Scans genomic data for sequences homologous to known biosynthetic enzymes and identifies co-localized genes that may form a cluster. | PKS, aPTs, Cytochrome P450s, Dehydrogenases |

| Co-expression Analysis | Identifies genes that show similar expression patterns to known pathway genes across different conditions or tissues, suggesting a functional relationship. | Known pathway genes (e.g., BPS) are used as "bait" to find correlated genes. |

Enzymatic Transformations in this compound Biosynthesis

The assembly of the complex this compound structure is a multi-step process catalyzed by several distinct classes of enzymes. The pathway involves the formation of an aromatic core followed by extensive prenylation and subsequent cyclizations.

The biosynthesis of the acylphloroglucinol core of this compound is initiated by a Type III polyketide synthase. Specifically, benzophenone synthase (BPS) catalyzes the foundational step. nih.govfrontiersin.orgthieme-connect.com This enzyme performs a decarboxylative condensation of a starter molecule, benzoyl-CoA, with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone. thieme-connect.com This forms the benzophenone scaffold that is the precursor to many xanthones and PPAPs in Hypericum. nih.govfrontiersin.org

Following the creation of the aromatic core, a series of aromatic prenyltransferases (aPTs) are responsible for attaching isoprenoid moieties to the phloroglucinol (B13840) ring. These enzymes utilize prenyl diphosphate (B83284) donors, such as dimethylallyl pyrophosphate (DMAPP). The aPTs found in Hypericum are often membrane-bound and exhibit remarkable regiospecificity, meaning they attach the prenyl groups to specific positions on the aromatic ring. researchgate.net The characterization of these enzymes, such as HsPT8px and HsPTpat from H. sampsonii, has been achieved through heterologous expression in yeast, which allows for detailed in vitro activity assays. researchgate.netaun.edu.eg These studies have shown that some aPTs work sequentially to add multiple prenyl groups to the same carbon, leading to gem-diprenylated structures that are precursors to the complex caged architectures of many PPAPs. aun.edu.eg

After prenylation, the acylphloroglucinol intermediate undergoes a series of oxidative cyclization reactions to form the characteristic bicyclo[3.3.1]nonane core of this compound and related PPAPs. While some of these cyclizations may occur spontaneously due to the chemical reactivity of the prenylated intermediates, they are often catalyzed and controlled by post-modificational enzymes .

Enzymes such as cytochrome P450 monooxygenases (P450s) are prime candidates for catalyzing these intricate rearrangements. P450s are known to perform a wide variety of oxidative reactions, including hydroxylations and epoxidations, which can trigger cascade reactions leading to the formation of complex ring systems. The final stereochemistry of this compound is determined during these key cyclization and modification steps.

Precursor Incorporation and Pathway Intermediates

The biosynthetic pathway of PPAPs like this compound is a hybrid pathway, drawing precursors from two major streams of primary metabolism.

Polyketide Pathway : Provides the aromatic core. The starter unit, benzoyl-CoA , is derived from the shikimate pathway, while the three extender units are malonyl-CoA , a key intermediate in fatty acid biosynthesis. thieme-connect.com

Isoprenoid Pathway : Supplies the prenyl groups. Dimethylallyl pyrophosphate (DMAPP) is the five-carbon building block for the prenyl side chains, originating from either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov

The identification of pathway intermediates is crucial for confirming the biosynthetic sequence. In Hypericum species, a variety of monocyclic polyprenylated acylphloroglucinols (MPAPs) have been isolated, which are considered to be the biosynthetic precursors to the more complex polycyclic structures. nih.gov These MPAPs are the direct products of the prenyltransferase enzymes and serve as the substrates for the subsequent cyclizing enzymes that form the caged core of molecules like this compound.

| Precursor | Origin Pathway | Role in this compound Biosynthesis |

| Benzoyl-CoA | Shikimate Pathway | Starter unit for the phloroglucinol core |

| Malonyl-CoA | Fatty Acid Synthesis | Extender units for the phloroglucinol core |

| Dimethylallyl Pyrophosphate (DMAPP) | MVA/MEP Pathway | Donor of prenyl (isoprenoid) groups |

Chemoenzymatic Approaches to Pathway Elucidation

Chemoenzymatic strategies combine the strengths of chemical synthesis and biocatalysis, providing powerful tools for studying and manipulating the biosynthesis of complex molecules like this compound. These approaches are particularly valuable for this class of compounds due to their structural complexity, which makes purely chemical synthesis challenging. rsc.orgacs.org

Researchers can chemically synthesize proposed pathway intermediates and then use them as substrates in in vitro assays with heterologously expressed enzymes, such as the prenyltransferases from H. sampsonii. aun.edu.eg This allows for the unambiguous confirmation of an enzyme's function and substrate specificity.

Furthermore, this approach opens the door to the "biocatalytic" production of novel PPAP analogs. By feeding the characterized enzymes with chemically synthesized, non-natural precursor analogs, it is possible to generate new compounds with potentially valuable biological activities. The successful characterization of sequential prenyltransferases from Hypericum provides a foundation for a chemoenzymatic production platform for these pharmacologically important natural products. aun.edu.eg

Asymmetric and Total Synthesis Strategies for Clusin

Retrosynthetic Analysis and Strategic Disconnections

The total synthesis of a complex molecule like (-)-Clusin begins with a thorough retrosynthetic analysis to identify key strategic disconnections that simplify the target into readily available starting materials. For the bicyclo[3.3.1]nonatrione core of clusianone, a common retrosynthetic approach involves dismantling the molecule in a way that addresses the stereochemical complexity at an early stage.

One effective strategy hinges on a late-stage intramolecular Claisen-type condensation to forge the final ring of the bicyclic system. This simplifies the immediate precursor to a more flexible monocyclic intermediate. Further disconnection of the prenyl groups via their corresponding alkylation reactions reveals a central cyclohexanone (B45756) or related precursor. The stereochemistry of this central ring is crucial and is often established using asymmetric methodologies.

A notable retrosynthetic plan for (+)-clusianone, and by extension this compound, is outlined below:

| Target Molecule | Key Disconnections | Precursor Structures |

| This compound | Intramolecular Claisen Condensation, Prenylation | Monocyclic diketone, prenyl halides |

| Monocyclic diketone | Asymmetric Alkylation/Allylation | Achiral ketone or β-ketoester |

This analysis highlights the importance of strategically installing the stereocenters on a simpler scaffold before the construction of the complex bicyclic core.

Enantioselective Methodologies in this compound Synthesis

The absolute stereochemistry of this compound necessitates the use of powerful enantioselective methods to control the formation of its multiple chiral centers. Several approaches have been successfully employed, ranging from the use of chiral catalysts to substrate-controlled diastereoselective reactions.

A key advancement in the synthesis of the clusin (B12091574) scaffold has been the application of transition metal catalysis with chiral ligands. An elegant synthesis of (+)-clusianone utilized an enantioselective decarboxylative Tsuji-Trost allylation as a pivotal step. rsc.org This reaction, catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand, effectively sets a crucial quaternary stereocenter with high enantioselectivity. rsc.org The choice of the chiral ligand is paramount in directing the stereochemical outcome of the allylation, and for the synthesis of this compound, the enantiomer of the ligand used for the (+)-enantiomer would be employed.

| Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

| Enantioselective Decarboxylative Allylation | Pd(0) with (R,R)-ANDEN-phenyl Trost ligand | 97% ee for (+)-enantiomer | rsc.orgrsc.org |

In addition to chiral catalysts, asymmetric induction using chiral auxiliaries has proven to be a robust strategy. One successful asymmetric total synthesis of (+)-clusianone employed an N-amino cyclic carbamate (B1207046) (ACC) auxiliary to direct the stereoselective alkylation of a ketone. nih.govduke.edu This method allows for the reliable installation of a stereocenter, which then directs the stereochemistry of subsequent transformations.

Furthermore, diastereoselective reactions play a critical role in controlling the relative stereochemistry of the molecule. For instance, a diastereoselective Tsuji-Trost allylation has been used to install a second stereocenter relative to an existing one, demonstrating excellent stereocontrol. rsc.org

While the prominent total syntheses of the clusin scaffold have primarily relied on chiral catalysts and auxiliaries, the potential for chemoenzymatic approaches exists. Enzymes, with their inherent chirality and high selectivity, could be employed for the kinetic resolution of racemic intermediates or for the enantioselective synthesis of key building blocks. Although not a central feature of the reported total syntheses of clusianone, the use of enzymes represents a viable alternative strategy for accessing enantiomerically pure starting materials or intermediates in the synthesis of this compound.

Convergent and Linear Synthetic Schemes for this compound Scaffolds

The reported total syntheses of the clusin scaffold have incorporated elements of both linear and convergent strategies. For example, the preparation of the key monocyclic precursor often follows a linear sequence of reactions. However, the subsequent attachment of the various prenyl groups can be viewed as a more convergent step, where the core scaffold is assembled and then elaborated. The synthesis by Plietker and coworkers, for instance, can be described as a largely linear sequence of eleven steps. rsc.org

Overcoming Synthetic Challenges in Complex Chiral Natural Product Synthesis

The synthesis of this compound is fraught with challenges that are characteristic of complex natural product synthesis. A primary hurdle is the construction of the bicyclo[3.3.1]nonatrione core, which is sterically congested and conformationally constrained. The successful strategies have addressed this by employing robust cyclization reactions, such as the intramolecular Claisen condensation, that are tolerant of the steric hindrance. rsc.org

Another significant challenge is the installation and control of multiple stereocenters, particularly the quaternary carbons. The use of powerful asymmetric reactions, such as the enantioselective Tsuji-Trost allylation and auxiliary-controlled alkylations, has been instrumental in overcoming this obstacle. rsc.orgnih.gov Furthermore, the dense functionality of the molecule requires careful protecting group strategies to ensure that different parts of the molecule can be manipulated selectively.

The development of synthetic routes to this compound and its enantiomer showcases the power of modern synthetic organic chemistry to tackle highly complex molecular targets. The strategic use of retrosynthetic analysis, the application of cutting-edge enantioselective methodologies, and the creative solutions to formidable synthetic challenges have culminated in the successful total synthesis of this intriguing natural product.

Comparative Analysis of Reported Synthetic Routes to this compound and its Stereoisomers

A comparative analysis of synthetic routes for this compound cannot be conducted, as no total syntheses have been reported in the scientific literature.

Impact on Absolute Configurational Assignment of Natural this compound

Total synthesis is a powerful tool for the unambiguous assignment of the absolute configuration of natural products. nih.gov By creating a molecule with a precisely known arrangement of atoms in three-dimensional space, chemists can compare the synthetic compound's properties to those of the naturally isolated substance. If the properties match, the absolute configuration of the natural product is confirmed. In the case of this compound, since no total synthesis has been reported, this method has not been used to confirm or assign its absolute configuration.

Formal Syntheses and Advanced Intermediate Preparation

There are no reported formal syntheses or dedicated preparations of advanced intermediates for this compound in the chemical literature. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product, thereby formally completing the synthesis. The absence of a total synthesis of this compound precludes the possibility of a formal synthesis.

Chemical Biology of Clusin

Application of Chemical Tools for Biological Inquiry of (-)-Clusin

The application of chemical tools is fundamental to elucidating the biological functions of a natural product like this compound. These tools can range from simple structural analogues to sophisticated molecular probes designed to identify cellular targets and mechanisms of action. A typical investigative approach would involve the synthesis of various this compound derivatives to probe its structure-activity relationship (SAR). By systematically modifying different functional groups on the this compound scaffold, researchers could identify the key structural features essential for its biological effects.

However, a thorough review of available literature does not reveal specific studies detailing the application of such chemical tools for the biological inquiry of this compound. There are no readily available reports on the synthesis of a library of this compound analogues or their use in cellular or biochemical assays to dissect its biological functions.

Molecular Interactions and Ligand-Target Engagements of this compound

Understanding the molecular interactions and ligand-target engagements of this compound is crucial to comprehending its mechanism of action at a molecular level. Techniques such as affinity chromatography, immunoprecipitation coupled with mass spectrometry, and various biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to identify the protein targets of a small molecule and characterize the binding kinetics and thermodynamics of the interaction.

Presently, there is a conspicuous absence of published data identifying the specific molecular targets of this compound. Without knowledge of its binding partners, a detailed discussion of its ligand-target engagements, including the specific amino acid residues involved in the interaction and the nature of the binding forces, remains speculative.

Integration of Computational Chemistry in this compound Chemical Biology Research

Computational chemistry offers powerful in silico methods to complement experimental studies in chemical biology. Molecular docking simulations could be used to predict potential protein targets for this compound and to model its binding pose within a target's active site. Quantum mechanics and molecular dynamics simulations can provide deeper insights into the electronic properties of this compound and the dynamic nature of its interactions with a target protein. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of novel this compound derivatives.

While the tools of computational chemistry are broadly applicable, there are no specific published studies that have utilized these methods to investigate the chemical biology of this compound. Such computational studies would require a known biological target or a set of activity data for a series of analogues, information that is not currently available in the public domain.

Structure Activity Relationship Sar Studies of Clusin and Its Analogues

Design Principles for Structural Analogues of (-)-Clusin

The design of structural analogues of a natural product like this compound is guided by principles aimed at understanding and enhancing its biological activity. These principles often involve making systematic modifications to the core structure and evaluating the impact of these changes. Key strategies include:

Functional Group Modifications: Altering or introducing different functional groups (e.g., hydroxyl, methoxy, methylenedioxy) on the existing scaffold to probe their importance for binding and activity. drugdesign.org

Bioisosteric Replacements: Substituting specific atoms or groups with others that have similar electronic or steric properties but may offer improved pharmacokinetic or pharmacodynamic characteristics.

Truncation or Extension: Removing parts of the molecule or adding new moieties to determine the minimal pharmacophore required for activity or to explore additional binding interactions. drugdesign.org

Stereochemical Variations: Synthesizing and evaluating different stereoisomers to understand the role of three-dimensional arrangement in biological recognition and activity. researchgate.netijpsr.comslideshare.netnih.gov

The design process is often iterative, with initial SAR data guiding subsequent analogue synthesis and testing. drugdesign.org

Synthetic Strategies for this compound Analogue Generation

Generating structural analogues of complex natural products like this compound requires sophisticated synthetic strategies. Common approaches include:

Semi-synthesis: Starting from the natural product itself and performing targeted chemical transformations to create analogues. This approach leverages the existing complex scaffold.

Total Synthesis: Constructing the analogues from simpler, commercially available starting materials through a series of chemical reactions. This offers greater flexibility in structural modifications. scientificupdate.comnih.gov

Combinatorial Chemistry: Synthesizing libraries of related compounds simultaneously to rapidly explore a wider range of structural variations.

Biosynthesis-Inspired Synthesis: Mimicking proposed biological pathways to synthesize natural products and their analogues. rsc.org

Specific reactions and methodologies employed would depend on the target analogue structure but could involve techniques such as coupling reactions, functional group interconversions, and stereoselective transformations. scientificupdate.comresearchgate.net The efficiency and yield of these synthetic routes are critical for generating sufficient quantities of analogues for biological evaluation. scientificupdate.com

Evaluation of Stereochemical Influence on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in its interaction with biological targets such as enzymes and receptors. researchgate.netijpsr.comslideshare.netnih.gov this compound, possessing chiral centers, exists as stereoisomers. cdutcm.edu.cn Studies evaluating the stereochemical influence on biological activity would involve:

Synthesis or Isolation of Stereoisomers: Obtaining pure enantiomers or diastereomers of this compound and its analogues.

Comparative Biological Testing: Assessing the biological activity of each stereoisomer in relevant assays. Differences in activity between stereoisomers can provide insights into the specific spatial requirements of the biological target. ijpsr.comslideshare.netnih.gov

Binding Studies: Investigating how different stereoisomers bind to the target molecule, if known, to understand the molecular basis for observed differences in activity.

Research indicates that different stereoisomers can exhibit significant differences in potency, selectivity, and even mechanism of action. ijpsr.comslideshare.netnih.govmdpi.com For example, studies on related lignans (B1203133) from Piper cubeba have shown varying inhibitory activities against cytochrome P450 3A4 (CYP3A4) among different compounds, which could be influenced by their stereochemistry. nih.gov this compound and (-)-dihydroclusin (B3063618) were found to be potent mechanism-based inhibitors of CYP3A4. nih.gov

Data Table: CYP3A4 Inhibition by Piper cubeba Lignans

| Compound | Apparent Ki (µM) | kinact (min-1) |

| This compound | 0.082 nih.gov | 0.253 nih.gov |

| (-)-Dihydroclusin | 0.054 nih.gov | 0.310 nih.gov |

| (-)-Yatein | 0.373 nih.gov | 0.225 nih.gov |

| (-)-Hinokinin | Not specified in snippet | Not specified in snippet |

| (-)-Dihydrocubebin | Not specified in snippet | Not specified in snippet |

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational approach used to build mathematical models that relate the biological activity of a series of compounds to their structural and physicochemical properties. wikipedia.orgmdpi.com For this compound derivatives, QSAR modeling can provide a quantitative understanding of the SAR and help predict the activity of new, unsynthesized analogues. wikipedia.orgmdpi.comnih.govresearchgate.net The process typically involves:

Molecular Descriptors Calculation: Computing numerical descriptors that represent various aspects of the molecular structure, such as electronic, steric, and physicochemical properties. wikipedia.orgmdpi.comresearchgate.net

Activity Data Collection: Gathering experimental biological activity data for a series of this compound and its analogues.

Model Development: Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to establish a correlation between the molecular descriptors and the biological activity. wikipedia.orgmdpi.comnih.gov

Model Validation: Assessing the predictive power and robustness of the developed QSAR model using statistical metrics and external test sets. wikipedia.orgjmaterenvironsci.com

A well-validated QSAR model can be used to:

Identify the key structural features that influence biological activity. wikipedia.orgmdpi.com

Predict the activity of potential new analogues before their synthesis, guiding the design process and reducing experimental effort. wikipedia.orgnih.gov

Gain insights into the possible mechanism of action by understanding which molecular properties are important for activity.

While specific QSAR studies on this compound were not detailed in the search results, the principles and methodologies of QSAR are widely applicable to natural product derivatives like lignans. wikipedia.orgmdpi.comnih.govresearchgate.netjmaterenvironsci.com

Advanced Analytical Methodologies for Clusin Research

Chromatographic Separations for Enantiomeric Purity Assessment

Chromatography plays a crucial role in separating complex mixtures and assessing the purity of compounds. For chiral molecules like (-)-Clusin, chromatographic methods employing chiral stationary phases are essential to separate and quantify individual enantiomers.

Chiral HPLC is a widely used technique for the separation of enantiomers. It involves using a stationary phase that can interact differently with each enantiomer, leading to their separation as they pass through the column nih.govnih.gov. This differential interaction is based on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase nih.gov. Various types of chiral stationary phases are available, including polysaccharide-based, protein-based, and macrocyclic antibiotic phases, each offering different selectivity mechanisms nih.govpnas.org. Chiral HPLC analysis has been applied in the study of lignans (B1203133), including clusin (B12091574), isolated from natural sources such as Piper cubeba, demonstrating its utility in separating these closely related compounds and assessing their enantiomeric composition. rsc.org Method development in chiral HPLC often involves screening different chiral stationary phases and optimizing mobile phase composition (e.g., mixtures of hexane, isopropanol, ethanol, and acetonitrile, sometimes with modifiers) to achieve adequate resolution and sensitivity nih.govsigmaaldrich.com.

Chiral Gas Chromatography is another powerful technique for the separation of enantiomers, particularly for volatile or semi-volatile compounds rug.nl. Similar to chiral HPLC, chiral GC utilizes stationary phases that can selectively interact with enantiomers. Cyclodextrin (B1172386) derivatives are common chiral stationary phases used in capillary GC columns for enantiomeric separations rug.nlresearchgate.nethmdb.ca. The size and functionalization of the cyclodextrin cavity influence the separation of enantiomers rug.nl. While general applications of chiral GC for enantiomer separation in natural products and complex mixtures are well-documented rug.nlresearchgate.net, specific detailed applications of chiral GC for the analysis of this compound were not prominently featured in the search results. However, GC and GC-MS have been used for the analysis of lignans, including clusin, in plant extracts researchgate.net, suggesting that chiral GC could be a suitable method for assessing the enantiomeric purity of volatile derivatives of this compound if appropriate derivatization is employed to enhance volatility.

Mass Spectrometry-Based Characterization in Biological Matrices

Mass spectrometry (MS) provides highly sensitive and selective detection and structural information, making it indispensable for the analysis of compounds in complex biological matrices. When coupled with chromatography, such as liquid chromatography (LC) or gas chromatography (GC), MS becomes a powerful tool for the identification and quantification of target analytes.

Chemical derivatization involves chemically modifying an analyte to improve its chromatographic behavior, enhance ionization efficiency, or introduce a specific mass tag for improved detection and structural characterization by MS fivesenses.comcore.ac.ukpsu.edu. Derivatization can be particularly useful for compounds that are not easily ionized or fragmented under standard MS conditions chromatographyonline.com. For LC-MS/MS, derivatization can improve sensitivity and provide characteristic fragmentation patterns fivesenses.com. In GC-MS, derivatization is often necessary to increase the volatility of polar compounds researchgate.netnih.gov. While the principles and applications of chemical derivatization in MS are well-established for various classes of compounds, such as fatty acids and amino acids researchgate.netpascal-man.com, specific chemical derivatization strategies developed or applied for the analysis of this compound to enhance its MS detection or aid in structural elucidation were not detailed in the search results. However, functional groups present in this compound could potentially be targeted for derivatization if needed to improve analytical performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for the elucidation of molecular structures, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule nih.govpascal-man.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in structural analysis. For natural products like this compound, NMR is crucial for confirming the proposed structure based on spectroscopic data. The PubChem entry for this compound indicates that NMR data is available, and structural characterization of compounds from natural sources often relies heavily on high-resolution 1H and 13C NMR, along with 2D NMR techniques such as COSY, HSQC, and HMBC. These techniques provide information on proton-proton couplings, carbon-proton correlations, and long-range carbon-proton correlations, respectively, which are essential for assigning signals and building the complete molecular structure.

Spectroscopic and Biophysical Techniques for Ligand Binding Studies

Spectroscopic and biophysical techniques are indispensable tools for characterizing the binding events between a ligand, such as this compound, and a biological macromolecule, typically a protein. These methods offer label-free or labeled approaches to directly measure binding parameters and understand the molecular details of the interaction.

Spectroscopic techniques leverage the interaction of light or other electromagnetic radiation with molecules to gain information about their structure, dynamics, and interactions. In the context of ligand binding, changes in the spectroscopic properties of either the ligand or the target molecule upon complex formation can be monitored. Examples include UV-Vis absorption spectroscopy, fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD). Fluorescence spectroscopy, for instance, can be used to study ligand binding by monitoring changes in fluorescence intensity or wavelength, or by techniques like Fluorescence Correlation Spectroscopy (FCS) which detects changes in ligand mobility upon binding to a larger, slower-diffusing target nih.gov. Fluorescence polarization/anisotropy is another fluorescence-based method sensitive to the rotational mobility of a fluorescently labeled molecule, which changes significantly upon binding to a larger partner nih.gov.

Biophysical techniques provide quantitative data on binding thermodynamics and kinetics. These methods often measure physical properties that change upon molecular association. Key biophysical techniques used in ligand binding studies include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). SPR is a label-free technique that measures the binding of a molecule in solution to a molecule immobilized on a sensor surface, providing real-time kinetic data drughunter.com. ITC directly measures the heat absorbed or released upon binding, allowing for the determination of binding stoichiometry, affinity, enthalpy, and entropy in a single experiment wikipedia.org. MST measures the directed movement of molecules along a temperature gradient, which can change upon ligand binding, providing binding affinities.

NMR spectroscopy, while also a spectroscopic technique, is particularly powerful for studying ligand-receptor interactions in solution, providing information at atomic resolution researchgate.net. Ligand-based NMR methods, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, are excellent for detecting transient interactions and mapping the binding epitope on the ligand researchgate.net. Protein-observed NMR can detect chemical shift perturbations in the protein upon ligand binding, indicating the binding site researchgate.net.

Medicinal Chemistry Principles Applied to Clusin

Lead Compound Identification and Optimization Strategies for (-)-Clusin

The identification of this compound as a lead compound stems from the investigation of natural sources, specifically the fruits of Piper cubeba, which have been traditionally used for various purposes. globinmed.comscirp.orgscirp.org Isolation and bioactivity screening of compounds from this plant led to the discovery of this compound and related lignans (B1203133) exhibiting notable biological effects. globinmed.comscirp.orgscirp.orgnih.gov

As a lead compound, this compound possesses inherent biological activity, but it may require optimization to improve its potency, selectivity, pharmacokinetic profile, and other properties crucial for development. While specific detailed optimization strategies for this compound through synthetic modification are not extensively detailed in the provided search results, the general principles of lead optimization in medicinal chemistry are applicable. These principles involve systematic structural modifications guided by biological evaluation to establish structure-activity relationships (SAR). ucl.ac.ukoncodesign-services.comcriver.com

Chemoinformatics analysis of this compound provides insights into its physicochemical and predicted pharmacokinetic properties, which are important considerations in lead optimization. cdutcm.edu.cnneist.res.in

| Property | Value | Source |

| Quantitative Estimate of Drug-likeness | 0.763 | cdutcm.edu.cnneist.res.in |

| Topological Polar Surface Area (TPSA) | 75.61 | cdutcm.edu.cnneist.res.in |

| logS (aqueous solubility) | -4.398 | cdutcm.edu.cnneist.res.in |

| logP (octanol/water distribution) | 2.639 | cdutcm.edu.cnneist.res.in |

| logD7.4 (distribution at pH 7.4) | 3.131 | cdutcm.edu.cnneist.res.in |

| Lipinski Rule of 5 | Accepted | cdutcm.edu.cnneist.res.in |

| GSK Rule | Rejected | cdutcm.edu.cnneist.res.in |

| Golden Triangle | Accepted | cdutcm.edu.cnneist.res.in |

| Caco-2 Permeability | -4.787 | cdutcm.edu.cnneist.res.in |

| MDCK Permeability | 3.91E-05 | cdutcm.edu.cnneist.res.in |

| Plasma Protein Binding (PPB) | 96.04% | cdutcm.edu.cnneist.res.in |

| Predicted CYP1A2 inhibition | 0.453 | cdutcm.edu.cnneist.res.in |

| Predicted Clearance (CL) | 12.094 | cdutcm.edu.cnneist.res.in |

| Predicted NR-AR (Androgen receptor) activity | 0.389 | cdutcm.edu.cnneist.res.in |

| Predicted AMES Toxicity | 0.051 | cdutcm.edu.cnneist.res.in |

| Predicted Carcinogenicity | 0.849 | cdutcm.edu.cnneist.res.in |

These calculated properties provide a baseline for understanding the potential behavior of this compound in vivo and can guide future optimization efforts. For instance, properties like logP and TPSA influence absorption and distribution, while predicted CYP inhibition and clearance relate to metabolism and excretion. ucl.ac.ukcriver.com High plasma protein binding (96.04%) cdutcm.edu.cnneist.res.in suggests that a significant portion of the compound might be bound in the bloodstream, which can impact its free concentration available to reach targets.

Rational Design of this compound Derivatives for Targeted Biological Pathways

Rational design of derivatives involves making specific chemical modifications to a lead compound based on an understanding of its interaction with a biological target or pathway. While explicit examples of synthetically designed this compound derivatives targeting specific pathways were not found, the presence of structurally related lignans like (-)-dihydroclusin (B3063618), (-)-yatein, (-)-hinokinin, and (-)-dihydrocubebin in Piper cubeba provides a natural basis for understanding how structural variations around the lignan (B3055560) scaffold influence biological activity. globinmed.comscirp.orgscirp.orgnih.gov

These natural analogues differ in subtle ways, such as the saturation of the furan (B31954) ring ((-)-dihydroclusin vs. This compound) or variations in the substitution patterns on the aromatic rings. globinmed.com By comparing the activities of these compounds, researchers can infer which parts of the molecule are important for specific biological effects. This comparative analysis serves as a form of natural product-based SAR, informing potential rational design strategies for synthetic analogues.

For example, the differential activity between this compound and (-)-dihydroclusin against Lemna paucicostata (IC50 45 µM for clusin (B12091574) vs. 2.9 µM for dihydroclusin) scirp.orgscirp.org and their distinct activities as CYP3A4 inhibitors (this compound and (-)-dihydroclusin were the most potent inactivators) nih.gov highlight the impact of the furan ring's saturation on these specific biological processes.

Modulating Specific Biological Processes through Chemical Design of this compound Analogues

This compound has been shown to modulate specific biological processes, notably inhibiting cytochrome P450 3A4 (CYP3A4) and exhibiting pesticidal activities. globinmed.comscirp.orgscirp.orgnih.gov The inhibition of CYP3A4 is particularly significant from a medicinal chemistry perspective, as this enzyme is involved in the metabolism of many drugs. nih.gov this compound, along with other methylenedioxyphenyl lignans from Piper cubeba, acts as a mechanism-based inhibitor of CYP3A4, suggesting that it is metabolized by the enzyme to a reactive intermediate that then inactivates the enzyme. nih.gov

Research findings indicate that this compound and its natural analogues exhibit varying degrees of activity across different biological assays. scirp.orgscirp.orgnih.gov

| Compound | CYP3A4 Inactivation KI (µM) | CYP3A4 Inactivation kinact (min⁻¹) | Lemna paucicostata Herbicidal Activity IC₅₀ (µM) | Colletotrichum fragariae Fungicidal Activity (100 µM) | Aedes aegypti Larvicidal Activity (100 ppm) |

| This compound | 0.082 nih.gov | 0.253 nih.gov | 45 scirp.orgscirp.org | Active scirp.orgscirp.org | Inactive scirp.orgscirp.org |

| (-)-Dihydroclusin | 0.054 nih.gov | 0.310 nih.gov | 2.9 scirp.orgscirp.org | Inactive scirp.orgscirp.org | Potent (96% mortality) scirp.orgscirp.org |

| (-)-Yatein | 0.373 nih.gov | 0.225 nih.gov | Lower activity (<50% inhibition at unspecified conc.) scirp.orgscirp.org | Active scirp.orgscirp.org | Inactive scirp.orgscirp.org |

| (-)-Hinokinin | 0.176 nih.gov | 0.320 nih.gov | Not specified | Not specified | Not specified |

| (-)-Dihydrocubebin | 0.196 nih.gov | 0.290 nih.gov | Not specified | Not specified | Not specified |

Note: IC₅₀ values for herbicidal activity against Agrostis stolonifera were also reported, with (-)-dihydroclusin and this compound showing the highest efficacy based on 50% seed germination inhibition, but specific IC₅₀ values were only provided for Lemna paucicostata. scirp.orgscirp.org

The data demonstrates that structural differences between these lignans lead to variations in their biological profiles. For instance, the saturation of the furan ring in (-)-dihydroclusin significantly increases its herbicidal potency against Lemna paucicostata compared to this compound, while rendering it inactive against Colletotrichum fragariae. scirp.orgscirp.org This comparative SAR provides valuable information for designing analogues with modulated activity profiles, potentially leading to compounds with enhanced selectivity for a desired biological process. By understanding which structural features are associated with specific activities, medicinal chemists can design targeted modifications.

Considerations for Potency and Selectivity Enhancement in this compound Scaffolds

Enhancing the potency and selectivity of a lead compound like this compound involves a iterative process of chemical synthesis and biological evaluation, guided by SAR. ucl.ac.ukoncodesign-services.comcriver.com Based on the activities observed for this compound and its natural analogues, several considerations for enhancing potency and selectivity within the lignan scaffold emerge:

Structure-Activity Relationships (SAR): Analyzing the differential activities of this compound, (-)-dihydroclusin, and other related lignans is crucial for understanding the impact of specific functional groups and structural features on potency and selectivity towards different targets (e.g., CYP3A4, herbicidal targets, fungicidal targets). scirp.orgscirp.orgnih.govwikipedia.orgcollaborativedrug.com This involves identifying key moieties responsible for binding and activity.

Modifications to the Methylenedioxyphenyl and Trimethoxyphenyl Moieties: These aromatic rings with their attached substituents are likely involved in interactions with biological targets. Modifying the substitution patterns (e.g., adding, removing, or changing functional groups) could alter binding affinity and selectivity.

Modifications to the Tetrahydrofuran (B95107) Ring: The presence or absence of the double bond in the furan ring (as seen in this compound vs. (-)-dihydroclusin) significantly impacts activity profiles. scirp.orgscirp.orgnih.gov Further modifications to this ring system could explore its role in target interaction and metabolic stability.

Stereochemistry: this compound has defined stereochemistry. nih.govuni.lu The specific 3R,4R configuration of the tetrahydrofuran ring is likely important for optimal binding to biological targets. nih.gov Exploring the activity of other stereoisomers could provide insights into the stereochemical requirements for activity and selectivity.

Metabolic Stability: As a mechanism-based inhibitor of CYP3A4, this compound undergoes metabolic activation. nih.gov Modifications could be designed to alter its metabolic fate, potentially improving its pharmacokinetic profile or reducing the potential for drug-drug interactions if targeting other pathways. The predicted clearance value cdutcm.edu.cnneist.res.in provides a starting point for considering metabolic stability.

By applying these medicinal chemistry considerations and utilizing techniques such as rational design and SAR analysis, researchers can explore the chemical space around the this compound scaffold to develop analogues with improved potency and selectivity for desired biological applications.

Future Directions and Emerging Research Avenues for Clusin

Integrated Omics Approaches in Natural Product Research of (-)-Clusin

Integrated omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, hold significant promise in unraveling the complex biological pathways influenced by natural products like this compound. By analyzing comprehensive molecular profiles, researchers can gain a holistic understanding of how this compound interacts with biological systems at multiple levels.

In the broader field of natural product research, integrated omics is already being applied to identify new natural products and investigate the biochemical reactions underlying their biosynthesis. uni-giessen.de This involves combining techniques from microbiology, molecular biology, natural product chemistry, and bioinformatics. uni-giessen.de The concept of "Dark Matter" in biological systems and natural products suggests that metagenomic analysis points to a greater number of natural product biosynthetic genes than isolated and characterized products, highlighting the potential for omics to uncover novel compounds and pathways. researchgate.net

Applying these approaches to this compound research could involve:

Transcriptomics and Proteomics: Studying changes in gene and protein expression in response to this compound treatment in relevant cell lines or model organisms. This could help identify its molecular targets and affected signaling pathways. Such studies have been applied in other contexts, for instance, using proteomics to investigate inflammatory bowel disease. nih.gov

Metabolomics: Analyzing the metabolic changes induced by this compound to understand its impact on cellular metabolism and identify potential biomarkers of its activity.

Genomics: Investigating potential genetic factors that influence the response to this compound, especially if studying its effects in diverse biological systems.

Integrated omics analyses have shown promise in identifying therapeutic vulnerabilities in other diseases, such as gliomas, by analyzing multi-omics data covering transcriptomics, genomics, DNA methylation, and single-cell transcriptomics. frontiersin.org This suggests a similar potential for this compound research to uncover its therapeutic implications and underlying mechanisms.

Advancements in Asymmetric Synthesis Towards Complex Stereochemistry of this compound Analogues

The complex stereochemistry of this compound and its potential analogues presents a significant challenge and opportunity for synthetic chemists. Advancements in asymmetric synthesis are crucial for accessing sufficient quantities of this compound and for the creation of structurally diverse analogues with defined stereochemistry.

Asymmetric synthesis, which aims to preferentially form one enantiomer or diastereoisomer over others, is a key element in the synthesis of chiral molecules, particularly those with pharmaceutical relevance. wikipedia.orgunipd.it Recent research in asymmetric synthesis has focused on developing efficient and selective routes to complex natural products and their analogues. For example, a highly efficient, diastereo- and enantioselective route has been developed to access a variety of lignans (B1203133), a class of compounds structurally related to this compound. researchgate.net This involved improving asymmetric synthesis of γ-butyrolactones, which serve as starting materials for lignan (B3055560) synthesis. researchgate.net

Future directions in the asymmetric synthesis of this compound analogues could explore:

Novel Organocatalysis: Utilizing organocatalytic approaches, which offer advantages such as air and moisture stability and lower toxicity compared to metal catalysis, for enantioselective transformations. nih.gov Organocatalysis has been successfully applied in the asymmetric synthesis of other complex molecules and their analogues. nih.gov

Biocatalysis: Employing enzymes as biocatalysts for specific stereoselective steps in the synthesis. Biotransformations are increasingly recognized as valuable tools for preparing enantiomerically pure molecules. unipd.it

Flow Chemistry: Integrating asymmetric synthesis steps into flow chemistry platforms for improved efficiency, scalability, and control over reaction parameters.

The development of robust and versatile asymmetric synthetic routes will be essential for providing access to a wide range of this compound analogues, which is critical for subsequent structure-activity relationship studies.

Novel Chemical Biology Methodologies for this compound Studies

Chemical biology methodologies provide powerful tools to investigate the molecular interactions and biological functions of small molecules like this compound within living systems. Future research will likely leverage novel techniques to probe its cellular targets, mechanisms of action, and effects on biological processes.

Chemical biology aims to understand biological systems at the molecular level using chemical principles and tools. berkeley.eduuchicago.edu This interdisciplinary field utilizes techniques from organic chemistry, spectroscopy, cell biology, proteomics, and metabolomics. ruc.dk

Novel chemical biology methodologies applicable to this compound research include:

Activity-Based Protein Profiling (ABPP): Developing probes based on the structure of this compound to identify and characterize its protein targets in complex biological mixtures.

Chemoproteomics: Using chemical probes and mass spectrometry to globally profile protein interactions and modifications induced by this compound.

Live-Cell Imaging with Fluorescent Analogues: Synthesizing fluorescently tagged this compound analogues to track its localization, distribution, and dynamics within living cells. Advancements in cellular imaging, including the development of innovative dyes and techniques, are expanding the possibilities for studying molecular behavior in live systems. mdpi.com

Optogenetics or Chemogenetics: Developing light- or chemically-controlled versions of this compound or its targets to precisely manipulate and study its effects in a spatiotemporally controlled manner.

These methodologies will enable a deeper understanding of how this compound exerts its biological effects at the molecular and cellular levels.

Computational Predictions in this compound Research and Design

Computational approaches, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, are becoming increasingly integral to natural product research and drug discovery. scirp.org Applying these methods to this compound can accelerate the identification of potential targets, predict biological activity, and guide the design of novel analogues.

Computational studies have been used in various biological contexts, such as investigating the mechanisms by which fibroblast-myocyte coupling affects cardiac dynamics. nih.gov In the realm of natural products, computational molecular modeling can facilitate the creation of new chemical entities by exploring structural chemical databases. scirp.org

Future computational predictions in this compound research could involve:

Target Prediction: Utilizing in silico methods to predict potential protein or enzyme targets based on the structure of this compound and its similarity to known ligands.

Molecular Docking and Dynamics: Simulating the binding interactions of this compound and its analogues with predicted targets to understand binding affinity and modes.

QSAR Modeling: Developing QSAR models based on a dataset of this compound analogues and their biological activities to identify structural features that correlate with potency and selectivity. QSAR has been successfully applied to study the relationship between chemical structure and biological activity for other compounds. nih.gov

De Novo Design: Employing computational algorithms to design novel this compound analogues with improved properties based on the insights gained from structural and QSAR analysis.

These computational tools can significantly reduce the time and resources required for experimental screening and synthesis by prioritizing promising candidates.

Expanding the Scope of Analogues for Comprehensive Structure-Activity Profiling

A comprehensive understanding of the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship - SAR) is fundamental for rational design of improved analogues. Future research will focus on systematically synthesizing and evaluating a diverse range of analogues to delineate the key structural features responsible for its observed effects.

SAR studies involve modifying specific parts of a molecule and assessing the impact of these changes on its biological activity. nih.gov This helps identify pharmacophores and understand how structural variations influence potency, selectivity, and other properties. Research on other natural products and their analogues has demonstrated the importance of specific functional groups and structural features for biological activity. beilstein-journals.org

Expanding the scope of this compound analogues for SAR profiling could include:

Modifications of the Benzodioxole and Trimethoxyphenyl Moieties: Synthesizing analogues with variations in the substitution patterns or modifications of these aromatic rings to understand their contribution to activity.

Alterations of the Tetrahydrofuran (B95107) Ring: Modifying the oxygen atom or the substituents on the tetrahydrofuran ring to probe the importance of this core structure.

Stereochemical Variations: Synthesizing and evaluating diastereomers and enantiomers of this compound and its analogues to understand the role of specific stereocenters in biological recognition and activity.

Linker Modifications: Varying the length, flexibility, or nature of the linkers connecting the aromatic rings to the tetrahydrofuran core.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.